molecular formula C20H18FN3O2S2 B2965637 1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1421464-95-0

1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2965637
CAS RN: 1421464-95-0
M. Wt: 415.5
InChI Key: JEBQXUXNWNVUAE-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O2S2 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential and Biochemical Interactions

This compound, due to its complex structure, is presumed to interact with multiple targets within the biological system, offering insights into its therapeutic potential across various conditions. While specific studies on this compound are limited, related research provides a broader context for understanding its applications.

  • Orexin Receptor Antagonism : Similar compounds have been studied for their role as orexin receptor antagonists, with applications in treating insomnia and other sleep disorders. For instance, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrates the disposition and metabolism profiles in humans, suggesting the potential of structurally related compounds in modulating sleep patterns (Renzulli et al., 2011).

  • Analgesic Efficacy : Research into compounds with similar structures has revealed their analgesic properties. For example, studies on ethyl-N-(2-amino-6-[4-fluorophenyl-methylamino] pyridin-3-yl)carbamate (flupirtine) have shown significant analgesic effects compared to traditional pain medications in patients with severe cancer pain, highlighting the potential of related compounds in pain management (Scheef & Wolf-Gruber, 1985).

  • Neuroprotection and Neuroimaging : The application in neuroprotective strategies and neuroimaging, especially in neurodegenerative diseases like Alzheimer's, is another area of interest. Compounds tagged with radiolabels, such as 11C and 18F, have been used in PET studies to understand the dynamics of neurodegenerative processes and the potential protective effects of various compounds (Kadir et al., 2012).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S2/c1-12-17(28-20(23-12)16-6-3-7-27-16)10-22-19(26)13-8-18(25)24(11-13)15-5-2-4-14(21)9-15/h2-7,9,13H,8,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBQXUXNWNVUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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